molecular formula C22H21N5O3 B3312939 4-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzamide CAS No. 946335-76-8

4-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzamide

Cat. No.: B3312939
CAS No.: 946335-76-8
M. Wt: 403.4 g/mol
InChI Key: ZNMFTZMQUIXENM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzamide is a complex organic compound that features an indole core, an oxadiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

Mechanism of Action

The mechanism of action of 4-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzamide involves its interaction with specific molecular targets:

Properties

IUPAC Name

4-[[2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-13(2)21-25-26-22(30-21)18-11-15-5-3-4-6-17(15)27(18)12-19(28)24-16-9-7-14(8-10-16)20(23)29/h3-11,13H,12H2,1-2H3,(H2,23,29)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMFTZMQUIXENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzamide
Reactant of Route 2
Reactant of Route 2
4-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzamide
Reactant of Route 3
Reactant of Route 3
4-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzamide
Reactant of Route 4
Reactant of Route 4
4-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzamide
Reactant of Route 5
Reactant of Route 5
4-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzamide
Reactant of Route 6
Reactant of Route 6
4-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.